molecular formula C13H11FN2O2 B4509076 6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Cat. No.: B4509076
M. Wt: 246.24 g/mol
InChI Key: WZBYKGXNKZNMQX-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and an oxopropyl group in its structure suggests that it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Addition of the Oxopropyl Group: This can be done through an alkylation reaction using appropriate alkyl halides or through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity, while the oxopropyl group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
  • 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
  • 6-(4-methylphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Uniqueness

The presence of the fluorophenyl group in 6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one may confer unique properties such as increased metabolic stability and enhanced binding interactions with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-9(17)8-16-13(18)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBYKGXNKZNMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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